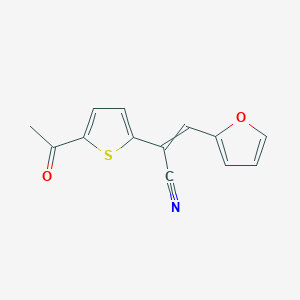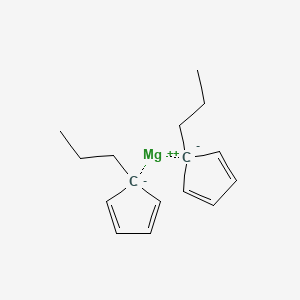
Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium is an organometallic compound with the molecular formula C16H22Mg. This compound is known for its unique structure, where a magnesium atom is bonded to two 1-propylcyclopenta-2,4-dien-1-yl ligands. It is a colorless liquid that is highly reactive and used primarily in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium typically involves the reaction of magnesium with 1-propylcyclopenta-2,4-diene in an inert atmosphere to prevent oxidation. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The product is then purified through distillation or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and corresponding organic by-products.
Reduction: Can reduce other compounds due to the presence of the reactive magnesium center.
Substitution: Participates in nucleophilic substitution reactions where the magnesium center is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and other electrophiles. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and reagents used. For example, oxidation reactions yield magnesium oxide, while substitution reactions can produce a variety of organomagnesium compounds .
Aplicaciones Científicas De Investigación
Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems due to its reactivity.
Medicine: Explored for its potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium involves the interaction of the magnesium center with various molecular targets. The compound can donate electrons to electrophiles, facilitating various chemical transformations. The pathways involved include nucleophilic attack and electron transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(ethylcyclopentadienyl)magnesium
- Bis(isopropylcyclopentadienyl)magnesium
- Bis(pentamethylcyclopentadienyl)magnesium
Uniqueness
Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other similar compounds. The propyl groups provide steric hindrance, influencing the compound’s reactivity and making it suitable for specific applications .
Propiedades
Fórmula molecular |
C16H22Mg |
|---|---|
Peso molecular |
238.65 g/mol |
Nombre IUPAC |
magnesium;5-propylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C8H11.Mg/c2*1-2-5-8-6-3-4-7-8;/h2*3-4,6-7H,2,5H2,1H3;/q2*-1;+2 |
Clave InChI |
WNLVHWMRHDCVPV-UHFFFAOYSA-N |
SMILES canónico |
CCC[C-]1C=CC=C1.CCC[C-]1C=CC=C1.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11726534.png)
![2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate](/img/structure/B11726545.png)
![3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11726553.png)
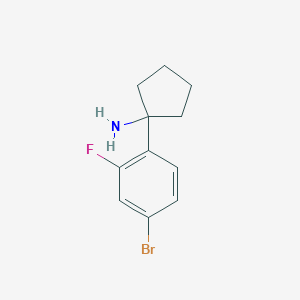
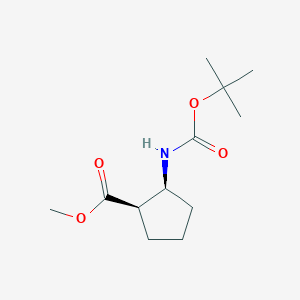
![8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline](/img/structure/B11726569.png)
![3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile](/img/structure/B11726570.png)
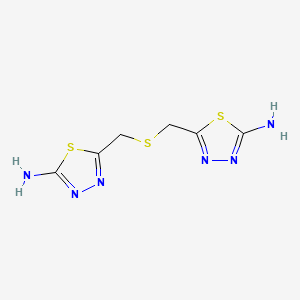
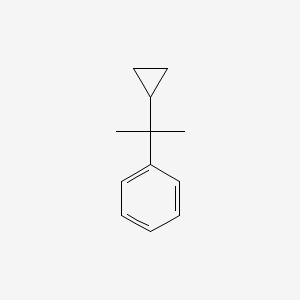
![1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B11726583.png)
![3-{[(4-Fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726585.png)
![1-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11726587.png)

